molecular formula C22H26N2O4 B2441337 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea CAS No. 2034345-59-8

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea

Cat. No.: B2441337
CAS No.: 2034345-59-8
M. Wt: 382.46
InChI Key: UEAFZGFNZLFLTH-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea is a synthetic organic compound that features a benzofuran moiety and a butoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran-2-yl Intermediate: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Urea Formation: The final step involves the reaction of the hydroxypropyl intermediate with a butoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea would depend on its specific biological or chemical target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The benzofuran moiety could be involved in π-π stacking interactions, while the urea group might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(4-butoxyphenyl)urea: Similar structure with an ethyl group instead of a propyl group.

    1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea is unique due to the specific combination of the benzofuran and butoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(4-butoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-4-13-27-18-11-9-17(10-12-18)24-21(25)23-15-22(2,26)20-14-16-7-5-6-8-19(16)28-20/h5-12,14,26H,3-4,13,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAFZGFNZLFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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